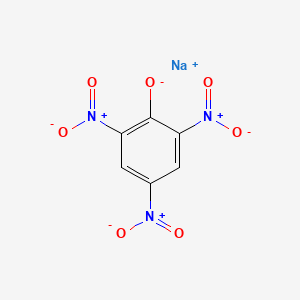
Sodium picrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium picrate, also known as this compound, is a useful research compound. Its molecular formula is C6H3N3NaO7+ and its molecular weight is 252.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry
2.1 Spectrophotometric Applications
Sodium picrate is utilized in spectrophotometric determinations due to its ability to form stable complexes with different analytes. For instance, it reacts with creatinine to form a 1:1 adduct, which is characterized by a stability constant of log K = 4.26 . This reaction is first-order concerning the concentrations of both picric acid and creatinine, making this compound a valuable reagent for quantitative analysis.
2.2 Standard Reference Materials
This compound serves as a standard reference material in various analytical methodologies, particularly in the measurement of metal ions and other analytes. Its consistent behavior under defined conditions allows for accurate calibration of instruments used in industrial and clinical laboratories .
Toxicological Studies
3.1 Safety Assessments
Research has been conducted to evaluate the safety of sodium picramate (a related compound) for use in cosmetics, indicating that it can be used safely at concentrations up to 1% . Toxicological studies have revealed that high doses can lead to adverse effects, including changes in organ weights and histological alterations in rats . The No Observed Adverse Effect Level (NOAEL) for sodium picramate was determined to be 5 mg/kg body weight per day, highlighting the importance of dosage control in applications involving this compound.
Material Science
4.1 Lead Picrates
This compound has been investigated for its potential applications in creating lead picrates, which are noted for their instability compared to other compounds synthesized from lead acetate . This property is essential for developing materials that require specific thermal or explosive characteristics.
4.2 Use in Steel Production
In steel production, this compound is employed as part of the quality assurance processes where precise measurements are critical. Its role as a reagent helps ensure that the chemical composition of steel meets industry standards .
Case Studies
Eigenschaften
CAS-Nummer |
3324-58-1 |
|---|---|
Molekularformel |
C6H3N3NaO7+ |
Molekulargewicht |
252.09 g/mol |
IUPAC-Name |
sodium;2,4,6-trinitrophenolate |
InChI |
InChI=1S/C6H3N3O7.Na/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;/h1-2,10H;/q;+1/p-1 |
InChI-Schlüssel |
ZVUUCUFDAHKLKT-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].[Na+] |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].[Na+] |
Synonyme |
2,4,6-trinitrophenol picrate picric acid picric acid, ammonium salt picric acid, lead (2+) salt picric acid, potassium salt picric acid, sodium salt trinitrophenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















